molecular formula C19H16F2N2O2S B2691545 2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide CAS No. 946328-93-4

2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide

Cat. No. B2691545
CAS RN: 946328-93-4
M. Wt: 374.41
InChI Key: UHSQVEPOGXBEOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenoxy group could potentially be introduced via a nucleophilic substitution reaction .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group could potentially undergo hydrolysis to produce an amine and a carboxylic acid .

Scientific Research Applications

Thiazole Derivatives in Drug Discovery

Thiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. For example, research into thiazoles and their fused derivatives has uncovered compounds with significant antimicrobial activities against bacterial and fungal strains. Such studies highlight the potential of thiazole-containing compounds in developing new antimicrobial agents, offering insights into how the specific chemical under discussion could be explored for similar applications (Wardkhan et al., 2008).

Acetamide Derivatives in Anticancer Research

Acetamide derivatives, particularly those linked with thiazole, have been investigated for their antiproliferative activity. Studies have synthesized and evaluated various acetamide-linked thiazole derivatives for their effectiveness against cancer cell lines, offering a foundation for considering the compound for anticancer research. Such compounds have shown promise in inhibiting cancer cell growth, suggesting potential pathways for the development of new anticancer therapies (Alqahtani & Bayazeed, 2020).

Material Science Applications

Beyond biomedical applications, thiazole and acetamide derivatives have potential in materials science, particularly in the development of novel polymers and coatings with unique properties. While direct applications of the exact compound were not identified, the structural motifs it contains suggest its utility in synthesizing materials with specific desired characteristics, such as thermal stability, electrical conductivity, or biocompatibility.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the hepatocyte growth factor receptor .

Biochemical Pathways

Similar compounds have been found to act as agonists for pparα, -γ, and -δ , suggesting that this compound may also interact with these pathways.

Result of Action

Similar compounds have been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile , suggesting that this compound may have similar effects.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-14-4-6-17(7-5-14)25-11-18(24)22-9-8-16-12-26-19(23-16)13-2-1-3-15(21)10-13/h1-7,10,12H,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSQVEPOGXBEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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